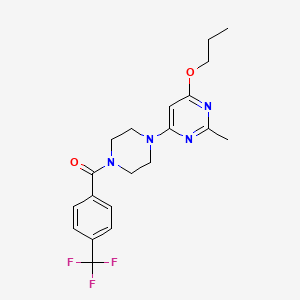
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Compounds with similar structures have been known to interact with their targets by binding to active sites, causing conformational changes, and modulating the activity of the target .
Pharmacokinetics
The trifluoromethyl group could impact the compound’s metabolic stability .
Result of Action
Based on its structure, it could potentially modulate the activity of its targets, leading to downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .
Biologische Aktivität
The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a pyrimidine derivative, and a trifluoromethylphenyl group. These structural components contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N4O |
| Molecular Weight | 374.9 g/mol |
| CAS Number | 946324-03-4 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an antagonist or modulator at various receptors, influencing pathways related to neuropharmacology.
- Neurotransmitter Interactions : The compound is hypothesized to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological effects:
- Antidepressant Activity : Similar compounds have shown potential antidepressant effects due to their ability to modulate neurotransmitter levels.
- Antimicrobial Properties : The trifluoromethyl group is associated with enhanced antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives containing trifluoromethyl groups. The results indicated that these compounds exhibited significant growth inhibition against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) observed .
Study 2: Neuropharmacological Effects
In another investigation, the compound's effects on neurotransmitter systems were assessed using molecular docking studies. The findings suggested strong interactions between the trifluoromethyl group and enzyme active sites, potentially enhancing the biological activity of the compound through improved binding affinity .
Study 3: Cytotoxicity Assessment
Research focused on the cytotoxic effects of similar compounds against MCF-7 breast cancer cells. The results showed that modifications in structure significantly influenced cytotoxicity, highlighting the importance of the pyrimidine moiety in enhancing therapeutic efficacy.
Eigenschaften
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-3-12-29-18-13-17(24-14(2)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSTWTABEWONIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














